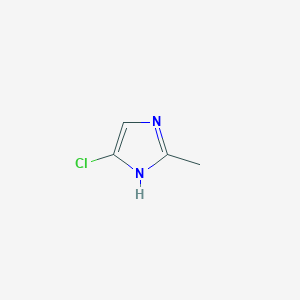

4-Chloro-2-methyl-1H-imidazole

Description

Properties

IUPAC Name |

5-chloro-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZRUSEKCIEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methyl 1h Imidazole and Its Functionalized Derivatives

De Novo Imidazole (B134444) Ring Formation Approaches

The initial construction of the imidazole core can be achieved through various strategies that assemble the heterocyclic ring from acyclic precursors. These de novo approaches are fundamental in creating the basic 4-Chloro-2-methyl-1H-imidazole structure.

Cyclocondensation Reactions for the Core Structure Synthesis

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring from multiple components in a single step. The Debus-Radziszewski imidazole synthesis and its variations represent a classic and versatile method for preparing substituted imidazoles mit.eduorganic-chemistry.orgnih.gov. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) mit.eduorganic-chemistry.org.

For the specific synthesis of this compound, a plausible pathway would involve the reaction of a chlorinated 1,2-dicarbonyl compound with acetaldehyde (B116499) and a source of ammonia. While the direct synthesis of this compound via this method is not extensively detailed in readily available literature, the synthesis of related chloro-substituted imidazoles has been reported. For instance, the synthesis of 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been achieved from glycine (B1666218) and methyl pentanimidate using phosphorus oxychloride (POCl₃), which also acts as a chlorinating agent google.com. This suggests that the chloro-substituent can be introduced during the cyclization process.

The general mechanism of the Debus-Radziszewski synthesis is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring after dehydration mit.edu. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and purity of the final product google.com.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Varies (e.g., acid or base catalysts) | Substituted Imidazole | mit.eduorganic-chemistry.org |

| Modified Synthesis | Glycine, Methyl pentanimidate | POCl₃ | 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde | google.com |

Multi-Component Reactions (MCRs) in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a one-pot fashion. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. The Debus-Radziszewski reaction itself is a classic example of a three-component reaction mit.eduorganic-chemistry.org.

Modern variations of MCRs for imidazole synthesis often employ different catalysts to improve yields and reaction conditions. For the synthesis of highly substituted imidazoles, including those with chloro substituents, one-pot condensations of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) are commonly used. Various catalysts, such as sulfonic acid-functionalized pyridinium (B92312) chloride, have been shown to efficiently promote these reactions under solvent-free conditions beilstein-journals.org. While a specific MCR protocol for the direct synthesis of this compound is not explicitly detailed, the versatility of MCRs suggests that by selecting appropriate chlorinated starting materials, the target compound could be synthesized. For example, the synthesis of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole has been achieved with high yield using an MCR approach beilstein-journals.org.

| Catalyst/Promoter | Reactants | Reaction Conditions | Product Type | Reference |

| Sulfonic acid-functionalized pyridinium chloride | Aldehydes, Amines, Benzil, Ammonium acetate | 100 °C, Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | beilstein-journals.org |

| Nano-TiCl₄·SiO₂ | Benzil, Aromatic aldehyde, Amine, Ammonium acetate | 110 °C, Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

Post-Synthetic Modification and Functionalization of Imidazole Scaffolds

Once the 2-methylimidazole (B133640) core is formed, post-synthetic modifications are employed to introduce the chloro-substituent and other functional groups at specific positions on the imidazole ring.

Halogenation Strategies at Specific Ring Positions

The direct halogenation of the imidazole ring is a key step in the synthesis of this compound from 2-methylimidazole. The regioselectivity of this reaction is influenced by the reaction conditions and the halogenating agent used. The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution.

Direct chlorination of 2-methylimidazole can be achieved using various chlorinating agents. While specific, detailed protocols for the selective synthesis of the 4-chloro isomer are not abundant in the reviewed literature, general methods for imidazole halogenation can be applied. The synthesis of 4(5)-chloro-2-methylimidazole-5(4)-carboxaldehyde from glycine often involves the use of phosphorus oxychloride (POCl₃), which serves as both a dehydrating and chlorinating agent during the ring formation google.com. This indicates that chlorination at the C4/C5 position is a feasible transformation.

Alkylation and Arylation Reactions on the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. These modifications are crucial for modulating the electronic properties and biological activity of the resulting compounds.

Alkylation: N-alkylation of this compound can be achieved by reacting it with various alkylating agents such as alkyl halides or sulfates in the presence of a base nih.gov. The regioselectivity of alkylation on the unsymmetrical this compound can be influenced by steric and electronic factors, as well as the reaction conditions otago.ac.nz. The presence of the chloro and methyl groups at positions 4 and 2, respectively, will direct the incoming alkyl group to one of the two nitrogen atoms.

Arylation: N-arylation of imidazoles is a powerful tool for creating complex molecular architectures. This transformation is typically catalyzed by transition metals such as palladium or copper.

Palladium-Catalyzed N-Arylation: Palladium complexes are highly effective catalysts for the N-arylation of imidazoles with aryl halides (chlorides, bromides, and iodides) and triflates nih.govnih.gov. The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is often crucial for achieving high yields and regioselectivity nih.govacs.org. For unsymmetrical imidazoles like 4-methylimidazole, palladium-catalyzed N-arylation has been shown to proceed with high N1-selectivity nih.gov.

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another widely used method. Modern protocols employ catalytic amounts of copper salts, often in combination with ligands such as diamines or phenanthrolines, to facilitate the coupling of imidazoles with aryl halides under milder conditions than the traditional stoichiometric copper reactions organic-chemistry.orgacs.orgnih.gov. These methods have been successfully applied to a variety of substituted imidazoles nih.govresearchgate.net.

| Reaction | Catalyst/Reagent | Substrates | Key Features | Reference |

| N-Alkylation | Alkyl halides, Base | Substituted imidazoles | Functionalization of ring nitrogen | nih.gov |

| Pd-Catalyzed N-Arylation | Pd₂(dba)₃, Ligands (e.g., L1) | 4-Methylimidazole, Aryl halides | High N1-regioselectivity | nih.gov |

| Cu-Catalyzed N-Arylation | CuBr, Ligands (e.g., pyridin-2-yl β-ketones) | Azoles, Aryl halides | Mild reaction conditions | organic-chemistry.org |

Introduction of Formyl and Other Carbonyl Groups

The introduction of carbonyl functionalities, such as formyl (-CHO) or carboxyl (-COOH) groups, onto the this compound ring provides valuable handles for further synthetic transformations.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds organic-chemistry.orgnrochemistry.comjk-sci.comwikipedia.org. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) wikipedia.org. This electrophilic reagent then attacks the imidazole ring to introduce a formyl group after hydrolysis. The synthesis of 2-substituted 4-chloro-5-formylimidazoles via the Vilsmeier-Haack reaction has been reported, demonstrating the utility of this method for chloro-substituted imidazoles google.compleiades.onlineprepchem.compatsnap.com. For instance, 4(5)-chloro-2-methylimidazole-5(4)-carboxaldehyde has been synthesized from glycine using POCl₃ google.com.

Carboxylation: The introduction of a carboxyl group can be achieved through the lithiation of the imidazole ring followed by quenching with carbon dioxide. The C2 position of the imidazole ring is the most acidic and can be selectively deprotonated with a strong base like n-butyllithium. However, directed lithiation at other positions can be achieved with the use of directing groups. While a specific protocol for the carboxylation of this compound via lithiation was not found in the reviewed literature, the general principle of lithiation followed by reaction with an electrophile is a well-established strategy for the functionalization of imidazoles researchgate.net.

| Functionalization | Method | Reagents | Product | Reference |

| Formylation | Vilsmeier-Haack Reaction | DMF, POCl₃ | Formyl-imidazole | google.comwikipedia.orgpleiades.online |

| Carboxylation | Lithiation and Quenching | n-BuLi, CO₂ | Carboxy-imidazole | researchgate.net |

Derivatization via Activated Methylene (B1212753) Compounds and Phosphorus Ylides

The functionalization of the this compound core can be effectively achieved through reactions involving activated methylene compounds and phosphorus ylides. These methods are particularly useful for introducing new carbon-carbon bonds and extending the molecular framework, often starting from a carbonyl-functionalized chloro-imidazole precursor.

One prominent method is the Knoevenagel condensation , a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as imidazole itself. pnrjournal.comresearchgate.net For instance, the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various aryl and heteroaryl methyl ketones in the presence of aqueous sodium hydroxide (B78521) efficiently yields the corresponding chalcone (B49325) derivatives. nih.gov This approach allows for the synthesis of a diverse range of α,β-unsaturated ketones. wikipedia.org

| Reactant 1 (Imidazole Aldehyde) | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Product Type |

| 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde | Aryl/Heteroaryl methyl ketones | 10% aq. NaOH, Methanol | Imidazole-embedded chalcones nih.gov |

| Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | Imidazole, Dichloromethane | E-olefins researchgate.net |

| Aldehydes | Malononitrile | Baker's Yeast (Biocatalyst) | 2-Benzylidenemalononitrile derivatives pnrjournal.com |

The Wittig reaction provides a powerful tool for converting aldehydes and ketones into alkenes with a high degree of control over the double bond's location. libretexts.orglibretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This methodology can be applied to an aldehyde derivative of this compound to synthesize various vinyl-substituted imidazoles. researchgate.net The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

Catalytic Methods in the Synthesis of Chloro-Imidazoles

Catalysis offers efficient and selective routes for the synthesis and functionalization of chloro-imidazoles, minimizing waste and enabling complex transformations under mild conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comyoutube.com This palladium-catalyzed reaction couples an organic halide with an organoboron compound. yonedalabs.com An efficient protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been developed, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. acs.orgresearchgate.net This method is tolerant of various functional groups and has been applied to the synthesis of complex molecules. acs.org The choice of palladium source, ligand, and base is crucial for achieving high efficiency, particularly when using less reactive aryl chlorides. researchgate.net N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations, stabilizing the palladium catalyst. researchgate.net

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Product |

| Unprotected Haloimidazoles | Arylboronic acids | Palladium-based catalyst | Aryl-substituted imidazoles acs.org |

| Aryl Chlorides/Triflates | Arylboronic acids | Pd(OAc)2 / IMes·HCl, Cs2CO3 | Biaryl compounds researchgate.net |

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Phenylboronic acid derivatives | Palladium catalyst | 5-Biphenyl derivatives of 4H-imidazole-N-oxide nih.gov |

Organocatalysis and Biocatalysis in Imidazole Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A notable example is the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate that can subsequently cyclize to form a highly substituted imidazole in a one-pot sequence. acs.orgacs.orgwustl.edu This modular approach allows for the straightforward synthesis of di-, tri-, and tetrasubstituted imidazoles by varying the starting aldehyde, amido sulfone, and amine. acs.org

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. ijarsct.co.in An efficient biocatalytic method for producing imidazole-4-acetic acid from L-histidine has been developed using an Escherichia coli whole-cell biocatalyst. nih.gov This process involves the conversion of L-histidine to imidazole-4-pyruvic acid, followed by decarboxylation. nih.gov Such biocatalytic methods are considered more cost-effective and environmentally friendly compared to traditional chemical syntheses. nih.gov Enzymes like laccases or cytochrome P450 can also be used to catalyze the formation of the imidazole ring from amine-based compounds. ijarsct.co.in

Application of Recyclable Heterogeneous Catalysts

Heterogeneous catalysts are materials that exist in a different phase from the reactants and are prized for their ease of separation from the reaction mixture and potential for recyclability. researchgate.netmdpi.com Several types of recyclable heterogeneous catalysts have been successfully employed in the synthesis of substituted imidazoles.

Magnetic Nanoparticles : A Fe3O4@SiO2/bipyridinium nanocomposite has been used as a magnetically separable catalyst for the multicomponent synthesis of tetrasubstituted imidazoles. nih.gov The catalyst can be recovered using a magnet and reused multiple times without a significant drop in its catalytic activity. nih.gov

Metal-Organic Frameworks (MOFs) : MIL-101(Cr) has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst was also reusable for at least five cycles with only a slight loss of performance. mdpi.com

Other Solid Catalysts : Simple metal-on-support catalysts, such as FeCl3/SiO2, have been developed for the solvent-free synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov This catalyst was also found to be recyclable for at least five consecutive runs without significant loss of potency. nih.gov Heteropolyacids have also been reported as effective and recyclable catalysts for the synthesis of 2,4,5-triaryl-imidazoles. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the regioselectivity and stereoselectivity is paramount in synthesizing specifically functionalized imidazole derivatives.

Stereoselectivity is prominently featured in the Wittig reaction, where the choice of ylide dictates the geometry of the resulting alkene. Stabilized ylides, which contain an electron-withdrawing group, typically lead to the formation of the thermodynamically more stable (E)-alkene. wikipedia.org Conversely, non-stabilized or reactive ylides (e.g., where the substituent is an alkyl group) generally produce the (Z)-alkene as the major product under kinetic control. wikipedia.org

Regioselectivity , the control of substitution position, is a key consideration in cross-coupling reactions on heterocycles with multiple potential reaction sites. For instance, in palladium-catalyzed couplings of dihalogenated N-heteroarenes, the inherent reactivity often favors the halide adjacent to the nitrogen atom. However, the use of very sterically hindered N-heterocyclic carbene ligands can reverse this selectivity, promoting coupling at a different position, demonstrating that selectivity can be ligand-controlled. nih.gov This principle is crucial for the selective functionalization of multi-substituted chloro-imidazoles.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are being applied to the synthesis of imidazole derivatives.

Use of Benign Solvents : Water is considered an ideal green solvent due to its non-toxicity and abundance. core.ac.uk The Knoevenagel condensation has been successfully performed in aqueous media, and catalyst-free, water-mediated protocols are being developed. rsc.org The Suzuki-Miyaura reaction has also been extensively studied in water. core.ac.uk

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. The synthesis of various imidazole derivatives has been achieved under solvent-free conditions, often aided by microwave irradiation or heterogeneous catalysts. mdpi.comasianpubs.org

Catalysis : The use of catalysts, in general, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. The application of recyclable heterogeneous catalysts, organocatalysts, and biocatalysts in imidazole synthesis significantly enhances the green credentials of these processes by reducing waste and energy consumption. researchgate.netmdpi.comnih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Chloro 2 Methyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net However, the substitution pattern of 4-Chloro-2-methyl-1H-imidazole—an activating methyl group at C2 and a deactivating, ortho-para directing chloro group at C4—creates a nuanced reactivity landscape. Electrophilic substitution is generally directed to the C5 position, which is activated by the adjacent N1 and not sterically hindered.

Nitration: Nitration of the imidazole ring typically requires strong acidic conditions. For instance, nitration of 2-chloroimidazole can be achieved with nitronium tetrafluoroborate (B81430) in nitromethane. nih.gov Similarly, 2-methylimidazole (B133640) undergoes nitration with a mixture of nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole. google.com For this compound, nitration is expected to occur at the C5 position, yielding 4-Chloro-2-methyl-5-nitro-1H-imidazole, a known compound. barcelonafinechemicals.com The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which is attacked by the π-electrons of the imidazole ring, forming a stabilized cationic intermediate (a σ-complex) before loss of a proton restores aromaticity. libretexts.org

Sulfonation: Sulfonation can be achieved using reagents like disulfuric acid. uobabylon.edu.iq The reaction introduces a sulfonic acid (-SO₃H) group onto the ring, typically at the C5 position for this substrate. The process involves the electrophilic attack of sulfur trioxide (SO₃). evitachem.com

Halogenation: Due to the activating nature of the imidazole ring, halogenation can often proceed without a Lewis acid catalyst. Bromination with bromine in a suitable solvent or iodination with iodine under alkaline conditions can introduce a halogen at the C5 position. uobabylon.edu.iq The mechanism of C-halogenation is sometimes postulated to proceed through an initial N-halogenation, followed by a rearrangement (halotropy) to the carbon position. csic.es

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-2-methyl-5-nitro-1H-imidazole google.combarcelonafinechemicals.com |

| Sulfonation | H₂S₂O₇ (Disulfuric acid) | This compound-5-sulfonic acid uobabylon.edu.iq |

| Bromination | Br₂ in CHCl₃ | 5-Bromo-4-chloro-2-methyl-1H-imidazole uobabylon.edu.iq |

Nucleophilic Substitution Reactions Involving the Chlorine Atom and Nitrogen Centers

At the Chlorine Atom: Nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally challenging on the electron-rich imidazole ring. Such reactions typically require strong activation by electron-withdrawing groups and forceful conditions. However, in specific contexts, such as in the synthesis of certain fused heterocyclic systems, displacement of the chloro group by nucleophiles may be possible.

At the Nitrogen Centers (N-Alkylation and N-Acylation): The nitrogen atoms of the imidazole ring are nucleophilic and readily react with electrophiles like alkyl halides and acyl chlorides. uobabylon.edu.iqsmolecule.com N-alkylation of unsymmetrically substituted imidazoles like this compound can lead to two regioisomeric products: 4-chloro-1,2-dimethyl-1H-imidazole and 5-chloro-1,2-dimethyl-1H-imidazole. The ratio of these products is influenced by several factors:

Steric Effects: The bulk of the substituent at C2 (methyl) and C4 (chloro) can hinder the approach of the alkylating agent to the adjacent nitrogen (N1 and N3, respectively), favoring alkylation at the less hindered nitrogen. otago.ac.nz

Electronic Effects: The electron-withdrawing nature of the chlorine atom deactivates the adjacent nitrogen, making the more distant nitrogen more nucleophilic. otago.ac.nz

Reaction Conditions: The choice of solvent and base can significantly alter the product ratio. derpharmachemica.com For example, alkylation in basic media proceeds through the imidazolate anion, while in neutral conditions, the reaction involves the free base, where tautomerism plays a key role. otago.ac.nz

Vapor-phase N-alkylation using alcohols over calcined layered double hydroxides has been shown to be an effective method for selectively producing N-alkylated imidazoles. scispace.com Similarly, N-allylation can be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates without the need for a metal catalyst. beilstein-journals.org

Table 2: N-Alkylation Product Regioselectivity

| Alkylating Agent | Conditions | Major Product | Minor Product | Influencing Factors |

|---|---|---|---|---|

| Methyl Iodide | Basic (e.g., NaOH) | 5-Chloro-1,2-dimethyl-1H-imidazole | 4-Chloro-1,2-dimethyl-1H-imidazole | Electronic effects dominate; attack at N1 is favored. otago.ac.nz |

| tert-Butyl Bromide | Basic (e.g., NaOH) | 5-Chloro-1,2-dimethyl-1H-imidazole | 4-Chloro-1,2-dimethyl-1H-imidazole | Steric hindrance from both the substrate and electrophile favors attack at the less hindered N1. otago.ac.nz |

| Methyl Iodide | Neutral (e.g., Ethanol) | 4-Chloro-1,2-dimethyl-1H-imidazole | 5-Chloro-1,2-dimethyl-1H-imidazole | Tautomeric equilibrium favors the less stable but more reactive tautomer, leading to a different product ratio. otago.ac.nz |

Tautomerism and its Influence on Reactivity

This compound exists as a mixture of two rapidly interconverting tautomers: this compound and 5-chloro-2-methyl-1H-imidazole. This prototropic tautomerism is a fundamental characteristic of N-unsubstituted imidazoles.

The position of this equilibrium influences the molecule's reactivity. For instance, in N-alkylation reactions under neutral conditions, the reaction proceeds through the specific tautomer present, and the product distribution is controlled by the relative populations and reactivities of the two tautomers. otago.ac.nz The 4-chloro tautomer is generally considered the more stable form due to electronic effects, but the reactivity of each tautomer towards a given electrophile determines the final product outcome. The difference in the 13C NMR chemical shifts between the C4 and C5 carbons can be a diagnostic tool to determine the predominant tautomer in solution. nih.gov The state of the tautomeric equilibrium can be dynamically controlled by external factors, such as anion binding, which can switch the reactivity of the imidazole core. nih.gov

Oxidation and Reduction Pathways of the Imidazole Core and Substituents

Oxidation: The imidazole ring is generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like hydrogen peroxide, the ring can be cleaved. uobabylon.edu.iq The methyl group at the C2 position is a potential site for oxidation. With suitable oxidizing agents, it could be converted to a formyl group (-CHO) or a carboxylic acid group (-COOH), yielding derivatives like 4-chloro-1H-imidazole-2-carbaldehyde or 4-chloro-1H-imidazole-2-carboxylic acid.

Reduction: The imidazole ring is also stable towards reduction. Catalytic hydrogenation typically does not affect the aromatic ring unless performed under very high pressure and temperature. A more common reduction pathway for this molecule involves the reductive dehalogenation of the C-Cl bond. This can be achieved using methods such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or with dissolving metal reduction systems. This reaction would yield 2-methyl-1H-imidazole.

Cycloaddition and Condensation Reactions with the Imidazole Moiety

Cycloaddition: Imidazoles are generally poor dienes for Diels-Alder reactions due to their aromatic character. Cycloaddition reactions involving the this compound moiety are not commonly reported and would likely require activation or highly reactive dienophiles.

Condensation: The N-H protons of the imidazole ring can participate in condensation reactions. More significantly, the C5-H can be functionalized. For instance, 1-substituted 4-chloroimidazoles can undergo Vilsmeier-Haack reactions (using POCl₃ and DMF) to introduce a formyl group at the C5 position, yielding 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes. researchgate.net These aldehydes are versatile intermediates. For example, they can undergo condensation reactions with methyl ketones to form chalcone-like compounds, which can then be used to construct other heterocyclic rings. researchgate.net

Metalation Reactions and Organometallic Chemistry Applications

Metalation involves the deprotonation of a C-H bond with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles.

For this compound, several sites are available for deprotonation: N1-H, C5-H, and the methyl protons.

N-metalation: The N-H proton is the most acidic, and initial reaction with BuLi will form the N-lithiated species. To achieve C-lithiation, the nitrogen must first be protected with a suitable protecting group (e.g., benzyloxy, SEM). acs.orgnih.gov

C-metalation: After N-protection, the most acidic carbon proton is at the C5 position. Directed lithiation at C5 can be achieved, followed by reaction with an electrophile to introduce a substituent at this position. acs.org However, attempts to lithiate similar protected imidazoles at the C4 position have sometimes proven difficult, leading to mixtures of products or failure. researchgate.net

Metal-Halogen Exchange: An alternative strategy to functionalize the C4 position is through a bromine-lithium exchange. This would require the synthesis of the corresponding 4-bromo-2-methyl-1H-imidazole derivative. Treatment with an alkyllithium reagent would then selectively generate the 4-lithio species, which can react with electrophiles. acs.orgdntb.gov.ua

Table 3: Potential Metalation and Functionalization Pathways

| Reaction | Reagents | Intermediate | Subsequent Electrophile (E+) | Product |

|---|

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 4-Chloro-2-methyl-1H-imidazole, distinct signals are expected for the methyl group protons, the proton on the imidazole (B134444) ring, and the N-H proton.

Methyl Protons (C2-CH₃): The protons of the methyl group at the C2 position are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.6 ppm.

Imidazole Ring Proton (C5-H): The single proton attached to the C5 carbon of the imidazole ring would likely appear as a singlet, with a chemical shift in the range of δ 6.8-7.2 ppm.

N-H Proton: The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can appear over a wide range, but for imidazole derivatives, it is often observed in the downfield region (δ 10-13 ppm).

For comparison, in a derivative like 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the proton on the C4 of the imidazole ring gives a characteristic singlet at 7.03 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH ₃ | 2.3 - 2.6 | Singlet |

| C5-H | 6.8 - 7.2 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

Methyl Carbon (C2-CH₃): This carbon would appear at the highest field (lowest chemical shift), typically in the range of δ 10-15 ppm.

C5 Carbon: The carbon atom bearing a hydrogen (C5) is expected to resonate in the range of δ 115-125 ppm.

C4 Carbon: The C4 carbon, being directly attached to the electronegative chlorine atom, would be deshielded and is predicted to appear around δ 128-135 ppm.

C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon of the imidazole ring, with an expected chemical shift in the range of δ 145-150 ppm.

In the analysis of a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the imidazole ring carbons C-2, C-4, and C-5 resonate at 144.6 ppm, 111.7 ppm, and 137.16 ppm, respectively. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | 10 - 15 |

| C 5 | 115 - 125 |

| C 4 | 128 - 135 |

| C 2 | 145 - 150 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing no cross-peaks for the isolated spin systems of the methyl and ring protons, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would show a cross-peak between the methyl protons (δ ~2.4 ppm) and the methyl carbon (δ ~12 ppm), as well as a cross-peak connecting the C5-H proton (δ ~7.0 ppm) with the C5 carbon (δ ~120 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comnih.gov For this compound, key correlations would include:

A cross-peak from the methyl protons to the C2 carbon, confirming the position of the methyl group.

Correlations from the C5-H proton to the C4 and potentially the C2 carbons.

A correlation from the N-H proton to the C2 and C5 carbons.

These 2D NMR techniques, when used in combination, provide a powerful tool for the complete and unequivocal structural elucidation of imidazole derivatives. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the following characteristic bands are expected:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretching: Aromatic C-H stretching for the ring proton appears just above 3000 cm⁻¹, while aliphatic C-H stretching for the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions between 1500 and 1650 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the imidazole ring.

Ring Vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponds to complex vibrations of the entire imidazole ring structure.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Studies on 2-methylimidazole (B133640) and its metal complexes show characteristic FT-IR spectra that help in identifying the coordination and functional groups. researchgate.net

Table 3: Predicted FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N / C=C | Ring Stretching | 1500 - 1650 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₄H₅ClN₂), the molecular weight is 116.55 g/mol . barcelonafinechemicals.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster:

An M⁺ peak corresponding to the ³⁵Cl isotope (approximately 75.8% abundance).

An M+2 peak corresponding to the ³⁷Cl isotope (approximately 24.2% abundance), with an intensity ratio of roughly 3:1.

The fragmentation of the molecular ion can provide valuable structural clues. chemguide.co.uklibretexts.org Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical (M - 35/37) to give an ion at m/z 81.

Loss of a hydrogen cyanide (HCN) molecule (M - 27) from the ring.

Loss of a methyl radical (M - 15) to give an ion at m/z 101.

Cleavage of the imidazole ring, leading to smaller charged fragments.

The analysis of these fragments helps to piece together the structure of the parent molecule. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture

From such studies, one can expect the following features for the this compound crystal structure:

Planarity: The imidazole core is expected to be essentially planar. nih.gov

Bond Lengths and Angles: The technique would provide precise measurements of all bond lengths (C-C, C-N, C-Cl, C-H) and angles within the molecule, confirming the geometry of the imidazole ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding involving the N-H proton and the nitrogen atom of an adjacent molecule is highly likely. Weak C-H···Cl or C-H···N interactions may also play a role in stabilizing the crystal structure. iucr.orgnih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

The assessment of purity and the separation of this compound and its derivatives from reaction mixtures or impurities rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods widely employed for these purposes. These techniques offer high resolution and sensitivity, allowing for the accurate quantification of the target compound and the identification of related substances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of imidazole derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

For the analysis of chloro-methyl imidazole isomers, a C18 or C8 column is typically employed as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The choice of buffer and its pH can significantly influence the retention and selectivity of the separation, especially for ionizable compounds like imidazoles.

A suitable HPLC method for a compound structurally similar to this compound, its isomer 5-Chloro-1-methyl-1H-imidazole, utilizes a Newcrom R1 column. This suggests that a reversed-phase approach is effective. The mobile phase for such a separation would likely involve a gradient elution to ensure adequate separation of the main component from any potential impurities which might have different polarities.

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Under such conditions, this compound would be expected to have a specific retention time, allowing for its quantification and the assessment of its purity by measuring the area of its peak relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For many imidazole derivatives, direct analysis by GC can be challenging due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to increase their volatility and thermal stability. gdut.edu.cn

Common derivatization techniques for compounds with active hydrogens, such as the N-H group in imidazoles, include silylation and acylation. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govphenomenex.com Acylation with reagents such as isobutyl chloroformate can also be employed to create a less polar and more volatile derivative. gdut.edu.cn

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column. A common stationary phase for the analysis of such derivatives is a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5MS) or a trifluoropropyl methyl polysiloxane. nih.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

A plausible GC-MS method for the analysis of derivatized this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Isobutyl chloroformate in the presence of pyridine (B92270) and ethanol (B145695) gdut.edu.cn |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness gdut.edu.cn |

| Injector Temperature | 280 °C gdut.edu.cn |

| Oven Temperature Program | Initial 70 °C, hold for 1 min, ramp at 20 °C/min to 100 °C, then at 5 °C/min to 140 °C, then at 20 °C/min to 280 °C, hold for 3 min gdut.edu.cn |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temperature | 280 °C gdut.edu.cn |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

The resulting mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern, which can be used for definitive identification and for distinguishing it from other closely related compounds. This method is particularly useful for identifying and quantifying trace-level impurities in a sample.

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Methyl 1h Imidazole

Quantum Chemical Calculations (DFT) for Molecular Geometry Optimization and Electronic Structure

There are no specific studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the molecular geometry of 4-Chloro-2-methyl-1H-imidazole. Consequently, data on its bond lengths, bond angles, and dihedral angles derived from methods like B3LYP with various basis sets are not available. Similarly, calculations of its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported. Such calculations for other imidazole (B134444) derivatives are frequently used to assess their kinetic stability and chemical reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational predictions for the spectroscopic parameters of this compound are not present in the surveyed literature. The application of methods like Gauge-Independent Atomic Orbital (GIAO) for predicting ¹H and ¹³C NMR chemical shifts, or the calculation of vibrational frequencies to simulate its Infrared (IR) spectrum, has not been documented. Furthermore, Time-Dependent DFT (TD-DFT) calculations, which are used to predict electronic transitions and simulate UV-Vis absorption spectra, have not been reported for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies have been found that elucidate the mechanisms of chemical reactions involving this compound. The identification of transition states, intermediates, and the calculation of activation energies for reactions where this molecule acts as a reactant or precursor remain uninvestigated areas.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The use of molecular dynamics (MD) simulations to explore the conformational landscape and intermolecular interactions of this compound has not been described in the literature. MD simulations provide insights into the dynamic behavior of molecules in various environments, their flexibility, and how they interact with surrounding solvent molecules or other entities. For this compound, such analyses are currently absent.

In Silico Studies of Molecular Interactions with Biomolecules (Excluding Pharmacological Outcomes)

There is a lack of in silico research, such as molecular docking studies, that investigates the non-covalent interactions between this compound and the binding sites of biomolecules. While studies on other, more complex chloro-imidazole derivatives exist, the specific binding modes, interaction energies, and key interacting residues for this compound with any particular biomolecular target have not been computationally modeled.

Prediction of Tautomeric Equilibria and Relative Stabilities

The imidazole ring can exist in different tautomeric forms. However, computational studies predicting the tautomeric equilibrium and the relative stabilities of the possible tautomers of this compound are not available. Such studies typically employ DFT to calculate the free energies of the different tautomeric forms in the gas phase and in solution to determine their relative populations.

Applications of 4 Chloro 2 Methyl 1h Imidazole in Chemical Research and Materials Science

Utility as Key Intermediates in Complex Organic Synthesis

While 4-Chloro-2-methyl-1H-imidazole is a valuable building block in organic synthesis, its direct application as a key intermediate in the synthesis of the angiotensin II receptor antagonist Valsartan is not explicitly detailed in readily available literature. The synthesis of Valsartan involves complex multi-step procedures where various imidazole (B134444) and biphenyl (B1667301) derivatives are utilized. beilstein-journals.orgnewdrugapprovals.orgd-nb.info For instance, different synthetic routes for Valsartan employ palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings to form the crucial biphenyl linkage. beilstein-journals.orgnewdrugapprovals.org While the imidazole moiety is a core component of some angiotensin II receptor blockers, the specific use of this compound as a starting material for Valsartan is not prominently documented.

The synthesis of complex pharmaceuticals like Valsartan often involves proprietary methods, and the publicly available literature may not encompass all synthetic routes. However, based on the available information, other substituted imidazoles and their derivatives appear to be more commonly cited as intermediates in the synthesis of this particular drug. beilstein-journals.orgnewdrugapprovals.orgd-nb.info

Role in Catalysis, including Organocatalysis and Metal-Ligand Complexes

The imidazole scaffold is a prominent feature in the design of catalysts, both in organocatalysis and as ligands for metal complexes. Imidazole and its derivatives can function as N-heterocyclic carbene (NHC) precursors, which are widely used as ligands in transition-metal catalysis due to their strong σ-donating properties. orientjchem.orgresearchgate.netnih.gov These NHC-metal complexes are employed in a variety of organic transformations, including cross-coupling reactions.

Building Blocks for Functional Materials Design (e.g., Organic Electronics, Sensors)

Nitrogen-containing heterocyclic compounds are of significant interest in materials science for the development of functional materials with applications in organic electronics and chemical sensors. smolecule.com The imidazole ring, with its aromaticity and electron-rich nature, can be incorporated into larger conjugated systems to create organic semiconductors for use in devices like organic field-effect transistors (OFETs). acs.orgmdpi.comrsc.org The electronic properties of such materials can be tuned by the introduction of various substituents on the imidazole core.

However, a review of the current literature does not reveal specific instances of this compound being utilized as a building block for the design of functional materials such as organic electronics or sensors. While the potential for its use exists, there are no detailed research findings or data tables available to illustrate its specific contributions in this area.

Probes in Chemical Biology for Studying Molecular Pathways (Excluding Clinical Biology)

Fluorescent probes are essential tools in chemical biology for the visualization and study of molecular pathways within cellular environments. rsc.org The imidazole scaffold has been incorporated into the design of fluorescent sensors for the detection of various analytes. rsc.orgbarcelonafinechemicals.comnih.gov By attaching a fluorophore to the imidazole ring and modulating its electronic properties, it is possible to create probes that exhibit changes in their fluorescence upon interaction with a target molecule or ion.

Nevertheless, there is no specific information available in the surveyed literature regarding the application of this compound as a chemical probe for studying molecular pathways in a non-clinical context. The development of a probe from this specific compound would require further functionalization to incorporate a signaling unit and a recognition element for a specific biological target.

Design and Development of New Chemical Entities in Medicinal Chemistry (Focus on Scaffold-based Design and Structure-Activity Relationships, excluding clinical trials)

The imidazole ring is a privileged scaffold in medicinal chemistry and is a component of many clinically used drugs. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions makes it an attractive core for the design of enzyme inhibitors and receptor antagonists. The this compound scaffold, in particular, has been investigated for the development of new therapeutic agents.

One area of focus has been the design of kinase inhibitors, which are crucial in cancer therapy. researchgate.net The structure-activity relationship (SAR) of imidazole derivatives has been explored to optimize their inhibitory activity against various kinases. For instance, studies on substituted imidazoles have shown that the nature and position of substituents on the imidazole ring significantly influence their potency and selectivity.

In a study on asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease, the presence of a methyl group at the C2 position of the imidazole ring was found to be beneficial for activity. nih.gov Furthermore, derivatives with electron-withdrawing groups, such as chloro, on a phenyl amide substituent exhibited significant inhibitory potency. nih.gov

Table 1: SAR of Imidazole-4,5-dicarboxamide Derivatives as SARS-CoV-2 Main Protease Inhibitors nih.gov

| Compound | R1 | R2 | % Inhibition at 50 µM | IC50 (µM) |

| 5a1 | 4-Fluorophenyl | Morpholine | 80.7 ± 2.5 | 11.2 ± 1.2 |

| 5a2 | 4-Chlorophenyl | Morpholine | 93.4 ± 1.5 | 4.79 ± 1.37 |

| 5a3 | 4-Bromophenyl | Morpholine | 85.6 ± 3.1 | 9.8 ± 1.5 |

| 5a7 | Phenyl | Morpholine | 65.2 ± 4.2 | > 50 |

The data indicates that the presence of a chloro substituent on the phenyl ring (compound 5a2 ) leads to the highest inhibitory potency among the tested compounds.

Contributions to Agrochemical Research and Development

In the field of agrochemical research, substituted imidazoles have been developed as effective fungicides. One notable example is Cyazofamid, a fungicide that is highly specific for controlling oomycete plant pathogens. wikipedia.orgresearchgate.netnih.gov The chemical name for Cyazofamid is 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. nih.govgoogle.com

The synthesis of Cyazofamid involves the use of a substituted imidazole precursor. wikipedia.orggoogle.com While not directly this compound, a closely related compound, 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile, is a known environmental transformation product of Cyazofamid. nih.gov The synthesis of Cyazofamid typically starts from a substituted acetophenone, which is converted to an oxime-substituted imidazole ring system. This intermediate is then chlorinated and cyanated to form the key imidazole precursor, which is subsequently reacted with dimethylsulfamoyl chloride to yield Cyazofamid. wikipedia.orggoogle.com

This demonstrates the importance of the chloro-substituted imidazole scaffold in the development of modern agrochemicals. The specific substitution pattern on the imidazole ring is crucial for the biological activity of the final product.

Future Perspectives and Research Challenges for 4 Chloro 2 Methyl 1h Imidazole

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of 4-Chloro-2-methyl-1H-imidazole is a primary research focus. Current synthetic strategies often involve multi-step processes with harsh reagents and generate significant waste. Future research will likely prioritize the development of "green" synthetic methodologies.

Key research directions include:

One-Pot Syntheses: Designing single-step reactions that combine multiple transformations to reduce purification steps and solvent usage. One-pot syntheses of various imidazole (B134444) derivatives have been successfully developed, and applying this approach to this compound is a logical next step asianpubs.orgnih.gov.

Catalytic Methods: Exploring novel catalysts, including reusable solid catalysts like zeolites, to improve reaction efficiency and selectivity under milder conditions rsc.org. The use of metal co-ordinate complexes as catalysts in solvent-free conditions has also shown promise for the synthesis of related imidazole compounds acgpubs.org.

Flow Chemistry: Implementing continuous-flow processes can offer better control over reaction parameters, enhance safety, and allow for easier scalability rsc.org.

Alternative Solvents and Reagents: Investigating the use of greener solvents, such as water or ionic liquids, and replacing hazardous reagents with more sustainable alternatives are crucial for reducing the environmental impact of the synthesis nih.gov.

| Synthetic Approach | Advantages | Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost | Design of multi-component reactions |

| Catalytic Methods | High efficiency, selectivity, and reusability | Development of novel solid and metal-based catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in continuous-flow reactors |

| Green Solvents/Reagents | Reduced environmental impact | Exploration of water-based and solvent-free reactions |

Exploration of Novel Reactivity and Functionalization Pathways

Unlocking new chemical transformations for this compound is essential for expanding its utility in the synthesis of complex molecules. The presence of the chloro and methyl groups, along with the imidazole core, offers multiple sites for functionalization.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a powerful and atom-economical strategy for introducing new substituents. Metal-free C-H functionalization methods have been successfully applied to other imidazole systems and represent a promising avenue for the selective modification of this compound researchgate.net.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions at the C-Cl bond to introduce a wider variety of functional groups, including aryl, alkyl, and heteroaryl moieties.

Reactions at the Methyl Group: Exploring methods for the selective functionalization of the 2-methyl group, which can serve as a handle for further derivatization.

Ring Transformation Reactions: Investigating reactions that modify the imidazole core itself to generate novel heterocyclic scaffolds.

Integration of Advanced Computational Chemistry for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities. For this compound, computational approaches can accelerate research and guide experimental design.

Key areas for the application of computational chemistry include:

Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the most reactive sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various functionalization reactions nih.govrsc.org.

Designing Novel Derivatives: Employing in silico methods to design new derivatives of this compound with desired electronic, optical, or biological properties nih.govplos.org. This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential drug candidates nih.govresearchgate.net.

Virtual Screening: Utilizing molecular docking and other computational screening techniques to identify potential biological targets for derivatives of this compound researchgate.netaip.org.

Understanding Non-linear Optical (NLO) Properties: DFT calculations can be used to predict and understand the NLO properties of imidazole derivatives, guiding the design of new materials for optoelectronic applications nih.govacs.org.

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms, and spectroscopic properties |

| Molecular Docking | Identifying potential biological targets and predicting binding affinities |

| ADMET Prediction | Assessing the drug-likeness of novel derivatives |

| Machine Learning | Predicting toxicity and other complex properties based on chemical structure |

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. For many reactions involving this compound, the precise mechanistic details and the nature of reactive intermediates remain to be fully elucidated.

Future research challenges in this area include:

Spectroscopic and Crystallographic Studies: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) and single-crystal X-ray diffraction to identify and characterize reaction intermediates and transition states researchgate.net.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Mechanistic Studies: Combining experimental data with high-level computational calculations to model reaction pathways, calculate activation energies, and visualize transition state geometries nih.gov.

Expanding Applications in Emerging Areas of Chemical Science

While this compound and its derivatives have established applications, particularly in medicinal chemistry, there is significant potential for their use in other cutting-edge areas of chemical science.

Emerging application areas to be explored include:

Materials Science: Designing and synthesizing novel imidazole-based materials with interesting electronic, optical, or magnetic properties for applications in organic electronics, sensors, and catalysis.

Supramolecular Chemistry: Utilizing the imidazole moiety for the construction of complex supramolecular architectures through hydrogen bonding and metal coordination.

Chemical Biology: Developing imidazole-based probes and labels for studying biological processes and imaging biological systems.

Medicinal Chemistry: Continued exploration of derivatives as potential therapeutic agents, targeting a wider range of diseases. The imidazole scaffold is a key component in many biologically active compounds, and the unique substitution pattern of this compound provides a foundation for the development of new drug candidates nih.govjchemrev.comnih.gov. The synthesis of azathioprine, an immunosuppressive drug, involves a derivative of chloro-methyl-nitro-imidazole, highlighting the potential of this class of compounds in medicine wikipedia.org.

| Application Area | Research Focus |

| Materials Science | Development of novel organic electronic materials and catalysts |

| Supramolecular Chemistry | Design of self-assembling systems and functional materials |

| Chemical Biology | Creation of fluorescent probes and bioactive molecules |

| Medicinal Chemistry | Discovery of new therapeutic agents for various diseases |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-2-methyl-1H-imidazole derivatives?

Answer: A robust method involves catalytic hydrogenation and cyclization. For example, replacing Pd/C with Raney nickel avoids aryl dehalogenation side reactions, achieving intermediates in >90% yield. Alkaline conditions (NaOH in ethanol at 45°C) promote intramolecular Schiff base formation and dehydration to yield the imidazole ring. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce yields significantly .

Q. Which spectroscopic techniques are critical for characterizing intermediates and final products?

Answer:

- LC-MS : Monitors reaction progress and detects byproducts (e.g., hydrodechlorinated derivatives).

- IR Spectroscopy : Identifies functional groups like C=O and N-H bonds.

- NMR : Resolves regiochemical assignments (e.g., methyl and chloro substituents on the imidazole ring).

Reference spectral libraries (e.g., PubChem) provide comparative data .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Answer: Use graph set analysis (Etter’s method) to classify hydrogen bonds (e.g., D, C, or R motifs). SHELX software refines crystallographic data to identify bond lengths and angles. For example, weak C–H⋯S or C⋯O interactions stabilize crystal packing .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Answer:

Q. How is purity assessed for intermediates and final compounds?

Answer:

- HPLC : Quantifies impurities using retention time matching.

- Elemental Analysis : Confirms stoichiometry of C, H, N.

- Melting Point : Cross-references literature values for consistency .

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?

Answer:

Q. What computational methods predict reactivity and regioselectivity in functionalization reactions?

Answer:

- DFT Calculations : Model electrophilic substitution patterns (e.g., chloro vs. methyl group directing effects).

- Retrosynthetic AI Tools : Propose feasible routes using databases like Reaxys or Pistachio.

- MD Simulations : Study solvent effects on reaction kinetics .

Q. How do solvent and pH influence tautomeric equilibria in this compound?

Answer:

Q. What strategies resolve contradictions in reported synthetic yields or catalytic efficiencies?

Answer:

Q. How can supramolecular interactions be exploited for targeted drug delivery using imidazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.